B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid
説明
B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid is a boronic acid derivative characterized by a pyrazinylamino-carbamoyl group attached to a phenyl ring. The boronic acid moiety enables interactions with biological targets, such as enzymes or receptors, via reversible covalent bonding with hydroxyl groups (e.g., serine residues in enzymes). The pyrazinyl group may enhance hydrogen bonding and π-π stacking interactions, influencing target binding and solubility .
特性
IUPAC Name |
[4-(pyrazin-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BN3O3/c16-11(15-10-7-13-5-6-14-10)8-1-3-9(4-2-8)12(17)18/h1-7,17-18H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQDCAUEKBOHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reaction conditions typically involve moderate temperatures and atmospheric pressure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
科学的研究の応用
B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and materials.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new chemical bonds .
類似化合物との比較
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Features and Substituent Effects
The target compound’s pyrazinylamino-carbamoyl group distinguishes it from analogs with alternative aromatic or aliphatic substituents:
- Phenanthren-9-yl boronic acid (4) : Contains a polycyclic aromatic hydrocarbon (PAH) substituent, contributing to high lipophilicity but poor aqueous solubility, limiting in vitro assay reliability .
- [4-[(Pyridin-2-yl)carbamoyl]phenyl]boronic Acid : Incorporates a pyridine ring, which may enhance metal coordination and solubility in polar solvents .
Table 1: Substituent Impact on Key Properties
*Inferred from structural analogs.
Solubility and Stability
Solubility is critical for in vivo efficacy:
- PAH-Substituted Analogs (e.g., pyren-1-yl boronic acid (3)) : Exhibit precipitation in RPMI medium, rendering them unsuitable for in vitro testing despite predicted solubility profiles .
- Polar-Substituted Analogs (e.g., B3 Schiff base derivative): Soluble in ethanol and DMSO, facilitating biological testing .
- Trifluoromethyl-Substituted Derivatives : Enhanced membrane permeability due to fluorine’s electronegativity, though solubility varies with substituent placement .
Antiproliferative Effects
- Phenanthren-9-yl boronic acid (4) : IC50 = 0.225 µM in cell viability assays, likely due to PAH-induced DNA intercalation .
- cis-Stilbene Boronic Acids (e.g., 13c) : Inhibit tubulin polymerization (IC50 = 21–22 µM) and cancer cell growth (IC50 = 0.48–2.1 µM) via apoptosis induction .
Enzyme Inhibition
- Chiral α-Amido-β-Triazolylethaneboronic Acids : Potent β-lactamase inhibitors (Ki = 0.004–0.008 µM) via covalent binding to serine residues .
- Fungal HDAC Inhibitors: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation at 1 µM, outperforming trichostatin A .
Table 2: Bioactivity Comparison
*Mechanism inferred from structural analogs.
生物活性
B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid is a compound of significant interest in biomedical research, particularly due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBNO
- Molecular Weight : 233.04 g/mol
- CAS Number : Not specified in the search results.
The compound features a boronic acid functional group, which is known to interact with biological molecules, influencing various biochemical pathways.
Anticancer Activity
Research indicates that boronic acids can exhibit cytotoxic effects against cancer cells. A study focused on several boronic compounds, including derivatives similar to B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid, demonstrated significant anticancer activity:
- Cell Lines Tested : Human prostate cancer cells (PC-3) and mouse fibroblast cells (L929).
- Concentration Range : 0.5 µM to 5 µM.
- Results :
Antimicrobial Activity
The antimicrobial properties of boronic acids have been documented against various pathogens. In a comparative study:
- Microorganisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans, and others.
- Inhibition Zones : Ranged from 7 mm to 13 mm depending on the specific compound and microorganism.
- Notable Findings : Compounds similar to B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid showed effective inhibition against Staphylococcus aureus, suggesting potential for use in treating bacterial infections .
Antioxidant Activity
Boronic acids have also been evaluated for their antioxidant properties:
- Methods Used : Various assays including DPPH and ABTS.
- Results : Compounds demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol. This suggests that B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid may help mitigate oxidative stress in biological systems .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
- Antioxidant Properties :
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Type | Concentration Range | Effect Observed |
|---|---|---|---|
| Anticancer | PC-3 (Prostate Cancer Cells) | 0.5 - 5 µM | Cell viability reduced to 33% at 5 µM |
| Antimicrobial | Staphylococcus aureus | N/A | Inhibition zones 7 - 13 mm |
| Antioxidant | N/A | N/A | Significant scavenging activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
